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Compound of Interest

Compound Name:
1,2-dimethoxy-4-(2-

nitroethenyl)benzene

Cat. No.: B1346141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-Dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy-β-nitrostyrene, is a

synthetic organic compound with the molecular formula C₁₀H₁₁NO₄. It serves as a key

intermediate in the synthesis of various pharmaceutical compounds and other biologically

active molecules. Its chemical structure, featuring a substituted benzene ring conjugated with a

nitroethenyl group, imparts specific physicochemical properties that are crucial for its reactivity

and potential applications. Accurate characterization of this compound is essential for quality

control, reaction monitoring, and ensuring the identity and purity of downstream products. This

application note provides a detailed overview of the analytical techniques and protocols for the

comprehensive characterization of 1,2-dimethoxy-4-(2-nitroethenyl)benzene.
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Property Value

Molecular Formula C₁₀H₁₁NO₄

Molecular Weight 209.20 g/mol [1]

Appearance Yellow crystalline solid or powder[2]

CAS Number 4230-93-7[3]

Spectroscopic and Chromatographic Data
A combination of spectroscopic and chromatographic methods provides a complete profile of

the molecule. The following tables summarize the key quantitative data obtained from Nuclear

Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR)

Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid

Chromatography (HPLC).

Table 1: ¹H and ¹³C NMR Spectroscopic Data
(Solvent: DMSO-d₆)
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¹H NMR
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment

8.21 d 13.5 =CH-NO₂

8.07 d 13.5 Ar-CH=

7.49 d 1.8 Ar-H

7.43 dd 8.3, 1.8 Ar-H

7.06 d 8.3 Ar-H

3.83 s - OCH₃

3.82 s - OCH₃

¹³C NMR
Chemical Shift

(δ, ppm)
Assignment

153.0 C-O

149.7 C-O

140.3 =CH-NO₂

136.4 Ar-CH=

126.1 Ar-C

123.4 Ar-C

112.2 Ar-CH

111.8 Ar-CH

56.3 OCH₃

56.2 OCH₃

Table 2: Mass Spectrometry (MS) and Infrared (IR)
Spectroscopy Data
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Analytical Technique Parameter Value

Mass Spectrometry (EI-MS) Molecular Ion [M]⁺ m/z 209

Key Fragment Ions m/z 192, 178, 164, 150, 137

Infrared (IR) Spectroscopy NO₂ Asymmetric Stretch ~1520 cm⁻¹[4]

NO₂ Symmetric Stretch ~1350 cm⁻¹[4]

C=C Alkene Stretch ~1600 cm⁻¹[4]

Table 3: UV-Visible (UV-Vis) Spectroscopy and High-
Performance Liquid Chromatography (HPLC) Data

Analytical Technique Parameter Value

UV-Visible Spectroscopy λmax (in Ethanol) ~380 nm

HPLC Column C18 Reverse Phase

Mobile Phase
Acetonitrile/Water with 0.1%

Phosphoric Acid

Detection Wavelength 254 nm and 380 nm

Retention Time
Compound-specific,

dependent on exact conditions

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are intended as a guide and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound.

Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b1352485
https://www.benchchem.com/product/b1352485
https://www.benchchem.com/product/b1352485
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Accurately weigh 5-10 mg of 1,2-dimethoxy-4-(2-nitroethenyl)benzene.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5

mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 200 ppm.
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Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50

ppm for ¹H and δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

structure.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft

cloth dampened with isopropanol and allowing it to dry completely.

Place a small amount (a few milligrams) of the solid 1,2-dimethoxy-4-(2-
nitroethenyl)benzene powder directly onto the center of the ATR crystal.

Instrument Parameters:

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1346141?utm_src=pdf-body
https://www.benchchem.com/product/b1346141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 16-32.

Background: Collect a background spectrum of the clean, empty ATR crystal before

analyzing the sample.

Data Acquisition and Processing:

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance spectrum.

Identify the characteristic absorption bands corresponding to the functional groups of the

molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound,

confirming its identity.

Protocol:

Sample Preparation:

Prepare a stock solution of 1,2-dimethoxy-4-(2-nitroethenyl)benzene in a volatile

organic solvent such as dichloromethane or ethyl acetate at a concentration of

approximately 1 mg/mL.

From the stock solution, prepare a dilute working solution of approximately 10 µg/mL.

Filter the solution using a 0.22 µm syringe filter into a GC vial.

Instrument Parameters (GC):

GC System: Gas chromatograph coupled to a mass spectrometer.
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Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25

µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL in splitless mode.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Hold at 280 °C for 5 minutes.

Instrument Parameters (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis:

Identify the peak corresponding to 1,2-dimethoxy-4-(2-nitroethenyl)benzene in the total

ion chromatogram.

Analyze the mass spectrum of the peak to identify the molecular ion and characteristic

fragment ions.

Compare the obtained mass spectrum with a reference library if available.

High-Performance Liquid Chromatography (HPLC)
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Objective: To assess the purity of the compound and for quantification.

Protocol:

Sample Preparation:

Prepare a stock solution of 1,2-dimethoxy-4-(2-nitroethenyl)benzene in the mobile

phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

Prepare a working solution of approximately 10-20 µg/mL by diluting the stock solution.

Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

Instrument Parameters:

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1%

phosphoric acid or formic acid. A typical starting point is a 60:40 (v/v) mixture of

acetonitrile and water.

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Injection Volume: 10-20 µL.

Detection: UV detection at 254 nm and/or the λmax of the compound (~380 nm).

Data Analysis:

Integrate the peak corresponding to 1,2-dimethoxy-4-(2-nitroethenyl)benzene.

Determine the retention time and calculate the peak area.

Assess purity by calculating the area percentage of the main peak relative to the total area

of all peaks in the chromatogram.
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For quantification, a calibration curve should be constructed using standards of known

concentrations.

Visualized Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.

Sample Preparation

Analytical Techniques

Data Analysis

Final Characterization

1,2-dimethoxy-4-
(2-nitroethenyl)benzene

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(GC-MS)

FTIR Spectroscopy
(ATR) UV-Vis Spectroscopy HPLC

Structural Elucidation Molecular Weight &
Fragmentation Functional Groups Identity Confirmation Purity & Quantification

Comprehensive Report

Click to download full resolution via product page

Caption: Overall workflow for the characterization of 1,2-dimethoxy-4-(2-
nitroethenyl)benzene.
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Caption: Experimental workflow for HPLC analysis.
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Caption: Experimental workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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